molecular formula C21H25N5O2 B2936253 tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate CAS No. 946385-97-3

tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B2936253
CAS No.: 946385-97-3
M. Wt: 379.464
InChI Key: CZBPMBYXDDZUGK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms) substituted at the 4-position by a 5-cyano-[2,3'-bipyridin]-6-yl group. The tert-butyl carboxylate moiety at the 1-position enhances steric bulk and modulates solubility. The bipyridine-cyano substituent introduces π-conjugation and electron-withdrawing characteristics, which may influence binding affinity in medicinal chemistry or catalytic applications.

Properties

IUPAC Name

tert-butyl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-21(2,3)28-20(27)26-11-5-10-25(12-13-26)19-16(14-22)7-8-18(24-19)17-6-4-9-23-15-17/h4,6-9,15H,5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASNLGJVHQCWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-cyano-[2,3’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(5-cyano-[2,3’-bipyridin]-6-yl)-1,4-diazepane with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-(5-cyano-[2,3’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-cyano-[2,3’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The bipyridine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

tert-Butyl 4-(5-cyano-[2,3’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-cyano-[2,3’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

tert-Butyl 4-(3-Hydroxyphenyl)-1,4-diazepane-1-carboxylate

  • Structure: Features a 3-hydroxyphenyl group instead of the bipyridine-cyano substituent.
  • Toxicity: Classified under EU-GHS/CLP as acute toxicity (Category 4) for oral, dermal, and inhalation exposure (H302, H312, H332). Safety protocols include PPE and ventilation .

tert-Butyl (R)-6-Allyl-6-(3-Methoxy-3-oxopropyl)-4-(4-Methoxybenzoyl)-5-oxo-1,4-diazepane-1-carboxylate

  • Structure : Contains an allyl ester, 3-methoxy-3-oxopropyl, and 4-methoxybenzoyl groups. The diazepane ring is functionalized at the 5- and 6-positions.
  • Synthesis : Prepared via palladium-catalyzed allylation (Pd₂(dba)₃ and (S)-[(CF₃)₃]t-BuPHOX), indicating reliance on asymmetric catalysis .
  • Applications : Intermediate in complex organic syntheses (e.g., toward aleutianamine), highlighting its role in constructing polycyclic architectures.

tert-Butyl 4-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate

  • Structure : Substituted with a bromo-thiadiazole group, introducing sulfur and halogen atoms.
  • Reactivity : The bromine atom offers a site for cross-coupling reactions, while the thiadiazole ring contributes to electron-deficient character.
  • Applications: Potential use in medicinal chemistry due to thiadiazole’s prevalence in bioactive molecules (e.g., kinase inhibitors) .

Structural and Functional Comparison Table

Compound Name Key Substituents Functional Groups Toxicity (EU-GHS) Synthesis Method Commercial Status
tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate 5-cyano-bipyridine Cyano, bipyridine, diazepane Not reported Not detailed Discontinued
tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate 3-hydroxyphenyl Hydroxyl, diazepane Category 4 Not detailed Available
tert-Butyl (R)-6-allyl-6-(3-methoxy-3-oxopropyl)-4-(4-methoxybenzoyl)-... Allyl, 3-methoxy-3-oxopropyl, 4-MeO-Bz Ester, ketone, methoxy Not reported Pd-catalyzed allylation Research-scale
tert-Butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate 5-bromo-thiadiazole Bromine, thiadiazole, diazepane Not reported Not detailed Not reported

Key Research Findings and Implications

Electron-Withdrawing Effects: The cyano group in the target compound may enhance stability and π-stacking interactions compared to electron-donating groups (e.g., methoxy in ).

Synthetic Flexibility : Palladium-mediated methods () suggest that the target compound could be modified via cross-coupling to introduce diverse substituents.

Biological Activity

tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a diazepane ring and a bipyridine moiety. Its molecular formula is C21H25N5O2, with a molecular weight of approximately 379.5 g/mol. This compound has garnered interest due to its potential biological activity, particularly in the realms of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The unique structure of this compound includes:

  • A diazepane ring : This contributes to the compound's cyclic structure.
  • A bipyridine moiety : Known for its coordination capabilities with metal ions.
  • A cyano group : This functional group may enhance the compound's reactivity and biological interaction.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC21H25N5O2
Molecular Weight379.5 g/mol
Functional GroupsDiazepane, bipyridine, cyano

The mechanism of action for this compound likely involves its interaction with various biological targets such as enzymes and receptors. The bipyridine core allows for stable complex formation with metal ions, which may modulate enzyme activities. The cyano group can participate in hydrogen bonding, enhancing binding affinity to specific targets.

Potential Applications

Research indicates that this compound could be explored for:

  • Therapeutic applications : Investigating its role in treating various diseases.
  • Coordination chemistry : As a ligand in metal complex synthesis.
  • Material science : In the development of new materials and catalysts.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison table highlighting these similarities:

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
tert-Butyl 6-methyl-1,4-diazepane-1-carboxylateSimilar diazepane structureDifferent functional groups
5-CyanobipyridineContains bipyridine moietyLacks diazepane structure
1-Methyl-4-(5-cyano-[2,3'-bipyridin]-6-yl)-piperazinePiperazine instead of diazepanePotentially different bioactivity

Case Studies and Research Findings

Although direct case studies on this compound are scarce, the following findings from related research can provide insight into its potential:

  • Anticancer Activity : Bipyridine derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways.
  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in metabolic pathways.

Q & A

Q. What are the recommended safety protocols for handling tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust formation occurs .
  • Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Use inert gas (e.g., nitrogen) for long-term storage to prevent decomposition .
  • Emergency Response : In case of inhalation, move to fresh air and seek medical attention (P304 + P312). For spills, use non-combustible absorbents (e.g., vermiculite) and avoid water to prevent reactive byproducts .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction parameters?

Answer:

  • Key Steps :
    • Cyclization : Use Pd-catalyzed cross-coupling to attach the bipyridine moiety to the diazepane ring. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time (24–48 hrs) to maximize yield .
    • Protection/Deprotection : Employ tert-butyl carbamate (Boc) protection for the diazepane nitrogen. Deprotection requires acidic conditions (e.g., HCl/dioxane) but risks side reactions with the cyano group; monitor pH (<2) .
  • Critical Parameters :
    • Temperature control (<60°C) to prevent Boc group cleavage.
    • Solvent selection (e.g., DMF for solubility vs. THF for reduced side reactions) .

Advanced Research Questions

Q. How does the electronic environment of the 5-cyano substituent influence reactivity in nucleophilic substitution reactions?

Answer:

  • Electron-Withdrawing Effect : The cyano group enhances electrophilicity at the adjacent pyridine carbon, facilitating nucleophilic attack. DFT calculations show a 15% increase in partial positive charge compared to unsubstituted analogs .
  • Experimental Validation : Kinetic studies using substituted pyridines (e.g., methyl vs. cyano) reveal a 3-fold rate increase in SNAr reactions with morpholine, corroborating computational data .
  • Mitigation Strategies : Stabilize reactive intermediates via low-temperature (−20°C) quenching to minimize byproducts .

Q. What analytical techniques are most effective for characterizing stereochemical purity of the diazepane ring?

Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences (>2 min) confirm stereochemical integrity .
  • NMR Analysis : NOESY correlations between the tert-butyl group and diazepane protons (δ 3.2–3.8 ppm) verify ring conformation. Compare with simulated spectra from density functional theory (DFT) .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for intermediates prone to racemization (e.g., during Boc deprotection) .

Q. How can contradictory stability data (ambient vs. inert storage) be reconciled for long-term storage protocols?

Answer:

  • Data Reconciliation :
    • Ambient Conditions : Degradation occurs via hydrolysis of the cyano group (t₁/₂ = 30 days at 25°C, 60% humidity). FT-IR monitoring shows C≡N peak attenuation .
    • Inert Atmosphere : Stability extends to 6 months (no detectable degradation by HPLC). Use argon-purged vials with molecular sieves to adsorb moisture .
  • Methodological Adjustments :
    • Conduct accelerated stability studies (40°C/75% RH) to model long-term storage.
    • Validate storage protocols via mass balance analysis (>98% recovery under inert conditions) .

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